REACTION_CXSMILES
|
Cl[S:2]([C:5]1[N:14]=[C:8]2[N:9]=[C:10]([CH3:13])[CH:11]=[CH:12][N:7]2[N:6]=1)(=[O:4])=[O:3].C[Si](C)(C)[NH:17][C:18]1[C:23]([F:24])=[CH:22][CH:21]=[CH:20][C:19]=1[F:25].CS(C)=O.Cl>CC#N>[F:24][C:23]1[CH:22]=[CH:21][CH:20]=[C:19]([F:25])[C:18]=1[NH:17][S:2]([C:5]1[N:14]=[C:8]2[N:9]=[C:10]([CH3:13])[CH:11]=[CH:12][N:7]2[N:6]=1)(=[O:4])=[O:3]
|
Name
|
|
Quantity
|
91.4 mg
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)C1=NN2C(N=C(C=C2)C)=N1
|
Name
|
N-trimethylsilyl-2,6-difluoroaniline
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C[Si](NC1=C(C=CC=C1F)F)(C)C
|
Name
|
|
Quantity
|
10 μL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the resultant mixture filtered
|
Type
|
CUSTOM
|
Details
|
The precipitate was dried in vacuo
|
Type
|
WASH
|
Details
|
washed with CH2Cl2
|
Type
|
CUSTOM
|
Details
|
again dried
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=CC=C1)F)NS(=O)(=O)C1=NN2C(N=C(C=C2)C)=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.211 mmol | |
AMOUNT: MASS | 68.7 mg | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |